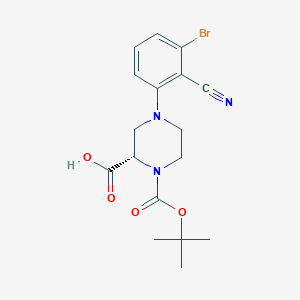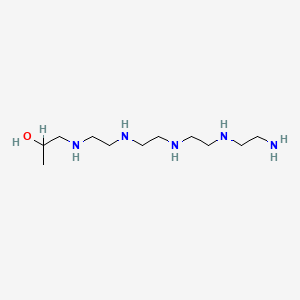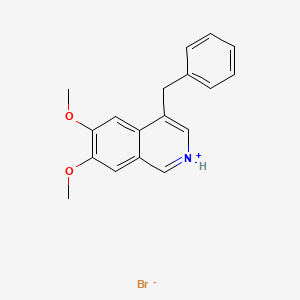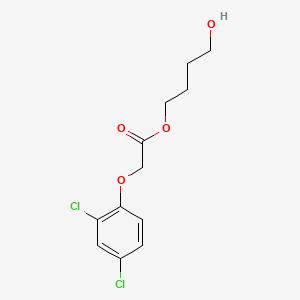
2-piperidin-1-ium-1-ylethyl N-(2-phenoxyphenyl)carbamate;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-piperidin-1-ium-1-ylethyl N-(2-phenoxyphenyl)carbamate;chloride is a chemical compound with the molecular formula C20H25ClN2O3 and a molecular weight of 376.877 g/mol. This compound is known for its unique structure, which includes a piperidine ring, an ethyl linker, and a phenoxyphenyl carbamate group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-piperidin-1-ium-1-ylethyl N-(2-phenoxyphenyl)carbamate;chloride typically involves the reaction of piperidine with an appropriate carbamate precursor. One common method involves the reaction of piperidine with 2-phenoxyphenyl isocyanate in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound by continuously feeding the reactants into a reactor and collecting the product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-piperidin-1-ium-1-ylethyl N-(2-phenoxyphenyl)carbamate;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted carbamate derivatives.
Applications De Recherche Scientifique
2-piperidin-1-ium-1-ylethyl N-(2-phenoxyphenyl)carbamate;chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-piperidin-1-ium-1-ylethyl N-(2-phenoxyphenyl)carbamate;chloride involves its interaction with specific molecular targets in biological systems. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-piperidin-1-ium-1-ylethyl N-(2-phenylmethoxyphenyl)carbamate;chloride
- 2-piperidin-1-ium-1-ylethyl N-(2-phenylphenyl)carbamate;chloride
Uniqueness
2-piperidin-1-ium-1-ylethyl N-(2-phenoxyphenyl)carbamate;chloride is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the phenoxyphenyl group, in particular, is believed to enhance its biological activity compared to similar compounds.
Propriétés
Numéro CAS |
19447-99-5 |
|---|---|
Formule moléculaire |
C20H25ClN2O3 |
Poids moléculaire |
376.9 g/mol |
Nom IUPAC |
2-piperidin-1-ium-1-ylethyl N-(2-phenoxyphenyl)carbamate;chloride |
InChI |
InChI=1S/C20H24N2O3.ClH/c23-20(24-16-15-22-13-7-2-8-14-22)21-18-11-5-6-12-19(18)25-17-9-3-1-4-10-17;/h1,3-6,9-12H,2,7-8,13-16H2,(H,21,23);1H |
Clé InChI |
MSIGPCPMIQJKBD-UHFFFAOYSA-N |
SMILES canonique |
C1CC[NH+](CC1)CCOC(=O)NC2=CC=CC=C2OC3=CC=CC=C3.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,9,11,13,15,17,19,21,23,25,27-tetradecaene](/img/structure/B13734053.png)
![Uridine 5'-diphospho-galactose-[galactose-1-3H(N)]](/img/structure/B13734054.png)

![2-[(Z)-2-iodoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B13734061.png)



![(2R,3AS,8aR)-2-Phenyl-octahydro-pyrrolo[3,2-b]azepin-5-one](/img/structure/B13734087.png)






